molecular formula C10H17NO B12548019 4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole CAS No. 141943-25-1

4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B12548019
CAS No.: 141943-25-1
M. Wt: 167.25 g/mol
InChI Key: JRZCDDGWDUIWLG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring This specific compound is characterized by its unique structure, which includes a dimethyl group and a pent-4-en-1-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4,4-dimethyl-2-pent-4-en-1-yl-1,3-dioxolane with an amine source in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification is typically achieved through distillation or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pent-4-en-1-yl side chain, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the side chain, resulting in the formation of reduced oxazole derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the side chain are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products:

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted oxazole derivatives depending on the reagents used.

Scientific Research Applications

4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to biological targets. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Pathways involved include enzyme-mediated oxidation and reduction reactions.

Comparison with Similar Compounds

    4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-thiazole: Similar structure but contains a sulfur atom instead of oxygen.

    4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-imidazole: Contains a nitrogen atom in place of the oxygen in the oxazole ring.

    4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazoline: Similar structure but lacks the double bond in the oxazole ring.

Uniqueness: 4,4-Dimethyl-2-(pent-4-en-1-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific combination of functional groups and the presence of the oxazole ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

141943-25-1

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

4,4-dimethyl-2-pent-4-enyl-5H-1,3-oxazole

InChI

InChI=1S/C10H17NO/c1-4-5-6-7-9-11-10(2,3)8-12-9/h4H,1,5-8H2,2-3H3

InChI Key

JRZCDDGWDUIWLG-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)CCCC=C)C

Origin of Product

United States

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